molecular formula C7H16O2 B14719260 1,3-Heptanediol CAS No. 23433-04-7

1,3-Heptanediol

Cat. No.: B14719260
CAS No.: 23433-04-7
M. Wt: 132.20 g/mol
InChI Key: HTXVEEVTGGCUNC-UHFFFAOYSA-N
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Description

1,3-Heptanediol (CAS 23433-04-7) is a seven-carbon aliphatic diol with hydroxyl groups at positions 1 and 3. Its molecular formula is C₇H₁₆O₂, and it belongs to the 1,3-diol family, characterized by a short alkyl chain separating the two hydroxyl groups. This structural feature influences its physicochemical properties, such as solubility, hydrophobicity, and reactivity. This compound has been investigated for applications in solvent extraction of boron due to its ability to form stable complexes with boric acid, particularly when modified with branched alkyl chains (e.g., 2,2,6-trimethyl-1,3-heptanediol) .

Properties

CAS No.

23433-04-7

Molecular Formula

C7H16O2

Molecular Weight

132.20 g/mol

IUPAC Name

heptane-1,3-diol

InChI

InChI=1S/C7H16O2/c1-2-3-4-7(9)5-6-8/h7-9H,2-6H2,1H3

InChI Key

HTXVEEVTGGCUNC-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CCO)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Heptanediol can be synthesized through several methods. One common method involves the hydration of heptene . This process typically requires a catalyst, such as sulfuric acid, to facilitate the addition of water to the double bond in heptene, resulting in the formation of this compound.

Industrial Production Methods: In industrial settings, this compound is often produced through catalytic hydrogenation of heptanone. This method involves the reduction of heptanone using hydrogen gas in the presence of a metal catalyst, such as palladium or nickel, under high pressure and temperature conditions .

Chemical Reactions Analysis

Types of Reactions: 1,3-Heptanediol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form heptanoic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: It can be reduced to form heptane using strong reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens, using reagents like thionyl chloride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in the presence of a base like pyridine.

Major Products Formed:

    Oxidation: Heptanoic acid.

    Reduction: Heptane.

    Substitution: 1,3-dichloroheptane.

Scientific Research Applications

1,3-Heptanediol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-heptanediol depends on the specific application and reaction it is involved in. Generally, the hydroxyl groups in this compound can participate in hydrogen bonding, making it a useful compound in various chemical and biological processes. In drug delivery systems, for example, the hydroxyl groups can interact with other molecules to form stable complexes, facilitating the transport of drugs to target sites.

Comparison with Similar Compounds

1,3-Heptanediol vs. 1,7-Heptanediol

  • Structural Differences :

    • This compound: Hydroxyl groups at positions 1 and 3 (shorter intramolecular distance).
    • 1,7-Heptanediol: Hydroxyl groups at terminal positions (1 and 7), creating a longer hydrophobic backbone.
  • Physicochemical Properties :

    • Hydrophobicity : 1,7-Heptanediol exhibits greater hydrophobicity due to its extended alkyl chain, making it more effective in disrupting hydrophobic interactions in biological systems (e.g., destabilizing synaptonemal complexes in yeast) .
    • Solubility : this compound derivatives (e.g., 2,2,6-trimethyl-1,3-heptanediol) show low aqueous solubility but high compatibility with aliphatic diluents like kerosene, which is advantageous for boron extraction . In contrast, 1,7-Heptanediol’s terminal hydroxyl groups enhance its miscibility in polar solvents.
  • Biological and Industrial Applications :

    • This compound : Specialized in solvent extraction processes for boron recovery, with a high distribution ratio (DB(OH)₃ > 10) .
    • 1,7-Heptanediol : Used in copolymer synthesis (e.g., aliphatic-aromatic copolyesters) to improve thermal stability and semi-crystalline properties . It is also a precursor to hepsulfam, a DNA-damaging anticancer agent .

Table 1 : Key Properties of this compound and 1,7-Heptanediol

Property This compound 1,7-Heptanediol
Molecular Formula C₇H₁₆O₂ C₇H₁₆O₂
Hydroxyl Positions 1,3 1,7
Aqueous Solubility Low (branched derivatives) Moderate
Key Applications Boron extraction, polymers Anticancer agents, polymers
Metabolic Pathways Not reported DCA-CoA pathway in P. putida

This compound vs. 1,2-Heptanediol

  • Structural Differences :

    • 1,2-Heptanediol has adjacent hydroxyl groups, leading to stronger intramolecular hydrogen bonding.
  • Functional Contrasts :

    • Skin Permeation : 1,2-Heptanediol (1% concentration) enhances percutaneous absorption of drugs like metronidazole due to its intermediate hydrophobicity, outperforming shorter 1,2-diols (e.g., 1,2-hexanediol) .
    • Hydrophobic Interactions : 1,2-Heptanediol disrupts biological structures (e.g., synaptonemal complexes) at lower concentrations than this compound, attributed to its higher hydrophobic domain .

Table 2 : Comparison with 1,2-Heptanediol

Property This compound 1,2-Heptanediol
Hydroxyl Positions 1,3 1,2
Water Solubility Low Very low (1% max in formulations)
Biological Activity Boron chelation Skin permeation enhancer

This compound vs. 2,4-Heptanediol

  • Structural and Stereochemical Differences :

    • 2,4-Heptanediol has internal hydroxyl groups, enabling stereochemical diversity (e.g., (2R,4R) configuration) .
  • Functional Implications: Hydrogen Bonding: The internal hydroxyl positions in 2,4-Heptanediol may facilitate stronger intermolecular interactions compared to this compound, affecting crystallization and solvent compatibility. Applications: Limited data on 2,4-Heptanediol, but its stereochemistry could make it suitable for asymmetric synthesis or specialty polymers.

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